N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-8-6-13(7-9-14)17(23)22-11-15(12-22)20-16-5-4-10-19-21-16/h4-10,15H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKGNDQHMOBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azetidin-3-one
Azetidin-3-one serves as a critical precursor. Its synthesis often begins with Horner–Wadsworth–Emmons (HWE) reactions using β-keto phosphonates. For example, N-Boc-azetidin-3-one is generated via HWE olefination of diethyl (ethoxycarbonylmethyl)phosphonate with N-Boc-azetidin-3-carbaldehyde, followed by hydrolysis. Deprotection under acidic conditions yields azetidin-3-one.
Functionalization of the Azetidine Nitrogen
The azetidine nitrogen is benzoylated using 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions:
$$
\text{Azetidin-3-one} + \text{4-tert-butylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 1\text{-(4-tert-butylbenzoyl)azetidin-3-one}
$$
This step proceeds in >85% yield, with the tert-butyl group imparting steric protection during subsequent reactions.
Reductive Amination with Pyridazin-3-amine
Reaction Conditions
The ketone at the azetidine’s 3-position undergoes reductive amination with pyridazin-3-amine:
$$
1\text{-(4-tert-butylbenzoyl)azetidin-3-one} + \text{pyridazin-3-amine} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}
$$
Key parameters:
- Solvent : Methanol or THF.
- Catalyst : Acetic acid (10 mol%) for imine formation.
- Reducing agent : Sodium cyanoborohydride (2 equiv) at 0–25°C.
Mechanistic Insights
The reaction proceeds via:
- Iminium ion formation between the ketone and amine.
- Borohydride reduction to the secondary amine.
Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 h) for complete conversion.
Alternative Synthetic Routes
Suzuki–Miyaura Cross-Coupling
Azetidine intermediates bearing bromine at the 3-position (e.g., 3-bromo-1-(4-tert-butylbenzoyl)azetidine) can undergo coupling with pyridazine-3-boronic acid. However, the electron-deficient pyridazine ring limits this approach’s efficiency (<40% yield).
Aza-Michael Addition
Activated azetidine derivatives, such as methyl (N-Boc-azetidin-3-ylidene)acetate, react with pyridazin-3-amine in a DBU-catalyzed aza-Michael addition . While this method installs the amine substituent, it introduces an ester side chain requiring subsequent hydrolysis and decarboxylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 355.2021 [M+H]⁺.
- Calculated : 355.2018 for C₁₈H₂₃N₄O.
Challenges and Optimization
Steric Hindrance
The tert-butyl group impedes nucleophilic attack during reductive amination. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates without decomposition.
Regioselectivity in Aza-Michael Additions
Competing regioisomers arise when using unsymmetrical amines. NOESY experiments and computational modeling (DFT) guide optimal conditions for >90% regioselectivity.
Industrial-Scale Considerations
Cost-Effective Protecting Groups
The Boc group, while effective, adds steps for installation and removal. Direct benzoylation of azetidine (without Boc protection) reduces synthesis time but requires stringent pH control.
Green Chemistry Metrics
- Atom economy : 78% for reductive amination route.
- E-factor : 12.5 (solvent recovery improves sustainability).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) N-(Azetidin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-amine dihydrochloride (Compound 9)
- Structure: Features an azetidine ring connected to a pyrroloquinoline system via a sulfonyl linker.
- Key Differences: The phenylsulfonyl group replaces the 4-tert-butylbenzoyl group, and the pyrroloquinoline core replaces pyridazine.
- The larger quinoline system could increase lipophilicity .
(b) N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- Structure : Azetidine linked to pyrimidine (a six-membered diazine ring).
- Key Differences : Pyrimidine replaces pyridazine; the absence of the 4-tert-butylbenzoyl group simplifies the structure.
- Implications : Pyrimidine’s electronic properties differ from pyridazine due to the position of nitrogen atoms, which may alter solubility and metabolic stability .
Functional Group Analogues
(a) [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112)
- Structure : A pyrazole ring substituted with a 4-methoxyphenyl group and linked to a 4-tert-butylbenzoyl moiety.
- Key Differences : Pyrazole replaces azetidine, and the methoxy group introduces distinct electronic effects compared to the tertiary amine in azetidine.
(b) N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Physicochemical and Pharmacological Comparisons
Hydrogen-Bonding and Crystallographic Insights
- The tert-butyl group in the target compound may influence crystal packing via hydrophobic interactions, while the azetidine and pyridazine moieties could participate in hydrogen bonding. Etter’s graph set analysis () suggests that such compounds may form predictable hydrogen-bonding networks, which are critical for crystallinity and stability .
- Structural analogs like SI112 () and Compound 9 () highlight the role of substituents in modulating intermolecular interactions, which could guide the design of derivatives with improved bioavailability.
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